molecular formula C17H17N7O2S B6459727 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549042-91-1

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459727
CAS No.: 2549042-91-1
M. Wt: 383.4 g/mol
InChI Key: ACMTVNNOTSUSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-dione core linked to a piperazine moiety substituted with a 7-methylpurine group.

Properties

IUPAC Name

3-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-22-11-20-15-14(22)17(19-10-18-15)24-8-6-23(7-9-24)16-12-4-2-3-5-13(12)27(25,26)21-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMTVNNOTSUSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative and the benzothiazole precursor. These intermediates are then linked through a piperazine bridge under controlled conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Purine vs. Pyrimidine Substitutions
  • Target Compound: The purine ring (7-methyl-7H-purine) in the target molecule distinguishes it from analogs like 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione (), which substitutes the purine with a pyrimidine ring. Implications: Purine derivatives often exhibit higher affinity for adenosine receptors or ATP-binding enzymes, whereas pyrimidine analogs may target thymidylate synthase or dihydrofolate reductase .
Benzothiazole-dione vs. Quinazoline Core
  • Letermovir (), an antiviral agent, features a quinazoline core instead of benzothiazole-dione. Impact: Quinazoline derivatives like letermovir are known for their antiviral activity (e.g., cytomegalovirus inhibition), whereas benzothiazole-dione scaffolds are associated with kinase inhibition or anti-inflammatory effects .

Substituent Modifications and Physicochemical Properties

Piperazine-Linked Urea Derivatives

describes a series of urea derivatives (compounds 11a–11o ) with piperazine-thiazole backbones. Key comparisons:

  • Substituent Diversity : The target compound’s 7-methylpurine contrasts with the urea and aryl substituents in 11a–11o , which include halogens (Cl, F), trifluoromethyl groups, and methoxy modifications.
  • Molecular Weight (MW) and Solubility :
    • The target compound’s MW is likely lower (~386–572 g/mol, inferred from analogs in –4) compared to 11a–11o (MW 466–602 g/mol).
    • Letermovir (MW 572.55) is very slightly water-soluble, suggesting that the target compound may share similar hydrophobicity due to aromatic and heterocyclic components .

Biological Activity

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a piperazine ring substituted with a 7-methyl purine. Its molecular formula is C17H22N8OC_{17}H_{22}N_{8}O with a molecular weight of 354.4 g/mol. The structural complexity contributes to its diverse biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione exhibit various mechanisms of action:

  • Anticancer Activity : This compound has been studied for its potential to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell survival pathways, leading to programmed cell death through caspase activation and mitochondrial dysfunction.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter levels in the brain, particularly acetylcholine and serotonin, which are crucial for cognitive functions. These effects are mediated through interactions with specific receptors in the central nervous system .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione:

Table 1: Summary of Biological Activities

Study ReferenceCompoundBiological ActivityFindings
7-chloro-5-(furan-3-yl)-3-methyl...AMPA receptor modulationEnhanced cognitive function without excitotoxicity
9-methyl-6-[4-(7-methyl...Anticancer propertiesInduces apoptosis in various cancer cell lines
N-(1,3-Benzothiazol...Optical materials & biological potentialStructural analysis reveals promising biological activity

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of related compounds suggests that they can effectively cross the blood-brain barrier, enhancing their therapeutic potential for neurological disorders. Additionally, studies on metabolic stability indicate that these compounds can be designed to minimize toxicity while maximizing efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.